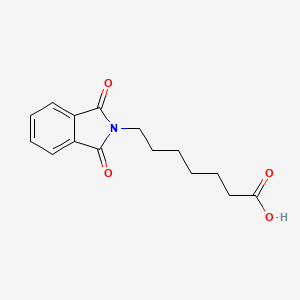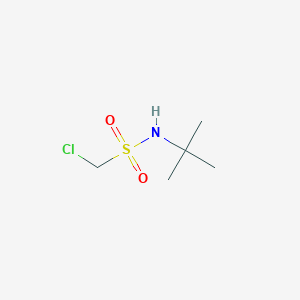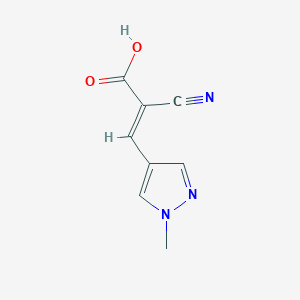
1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is found in coal tar, has a bicyclic structure and is used in various fields such as medicine and chemistry due to its stability .
Synthesis Analysis
While specific synthesis methods for “1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” are not available, isoquinoline derivatives have been synthesized through various methods. For example, isoquinoline urea/thiourea derivatives were obtained as a result of the reaction of 5-aminoisoquinoline with isocyanates or isothiocyanates .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The isoquinoline structure is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. While specific properties for “1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” are not available, similar compounds such as “1-(isoquinolin-5-yl)ethan-1-one” have a molecular weight of 171.2 .Mechanism of Action
Target of Action
The primary target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a member of the transient receptor potential (TRP) superfamily and is highly localized on peripheral and central processes of nociceptive afferent fibers .
Mode of Action
The compound acts as a potent antagonist of the TRPV1 receptors . It blocks the activation of these receptors, which are selectively activated by a wide range of stimuli such as exogenous ligands (e.g., capsaicin or resiniferatoxin), heat (>43 °C), acid (pH <6.8), and endogenous substances (e.g., anandamide and oxidative metabolites of linoleic acid) .
Biochemical Pathways
The compound’s action on TRPV1 receptors affects the pain signaling pathways . By blocking the activation of TRPV1 receptors, it can effectively relieve acute and chronic inflammatory pain and postoperative pain .
Result of Action
The compound’s action results in the relief of pain . It has shown efficacy in capsaicin-induced and heat-induced pain models without causing a hyperthermia side-effect . This suggests that it could be a promising candidate for the development of new antinociceptive drugs .
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. While specific safety data for “1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is not available, similar compounds have hazard statements such as “Causes skin irritation” and "Causes serious eye irritation" .
Future Directions
The future directions of a compound refer to potential applications and areas of research. While specific future directions for “1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” are not available, isoquinoline derivatives have been studied for their potential use in treating various conditions, such as inflammation and tissue injury .
properties
IUPAC Name |
1-isoquinolin-5-yl-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)11-4-2-3-9-7-14-6-5-10(9)11/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBANTRUXTUBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2C=CN=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Imidazo[1,2-a]pyrimidin-2-ylmethanol](/img/structure/B3375847.png)


![1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3375874.png)






